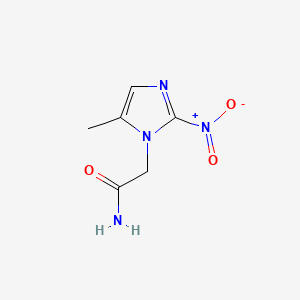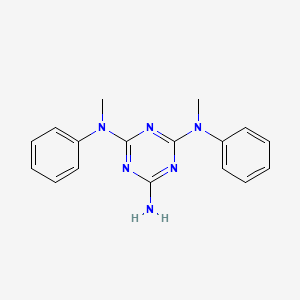
N~2~,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N2,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine makes it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. The reactions are typically carried out under reflux conditions in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with primary amines can yield various substituted triazines .
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N2,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Triazine-2,4,6-triamine
- 1,3,5-Triazine-2,4-diamine, 6-phenyl-
- N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~4~-Dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar triazines .
Eigenschaften
CAS-Nummer |
30377-20-9 |
|---|---|
Molekularformel |
C17H18N6 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-N,4-N-dimethyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H18N6/c1-22(13-9-5-3-6-10-13)16-19-15(18)20-17(21-16)23(2)14-11-7-4-8-12-14/h3-12H,1-2H3,(H2,18,19,20,21) |
InChI-Schlüssel |
ZMPMKWXNFFUVCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


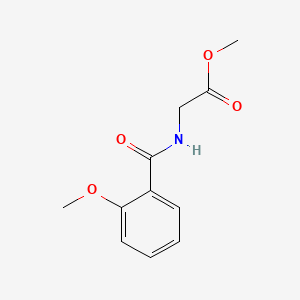

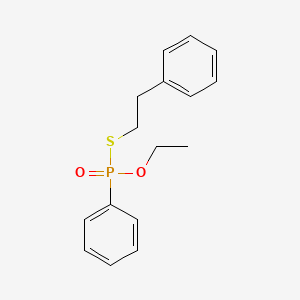
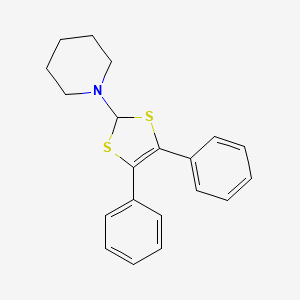

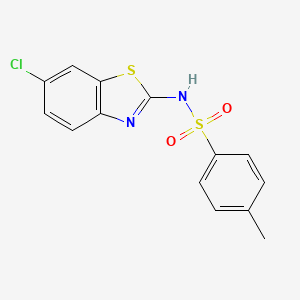
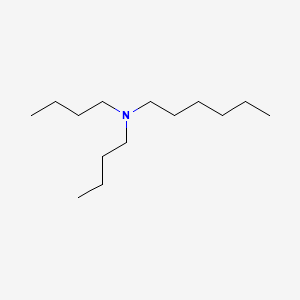

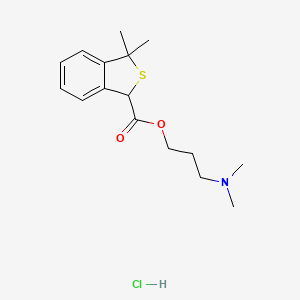
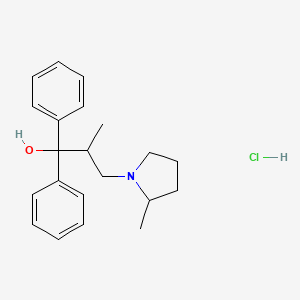


![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
